molecular formula C10H7ClN2O2 B2985284 Methyl 1-chloro-2,7-naphthyridine-3-carboxylate CAS No. 1250443-81-2

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate

Cat. No.: B2985284
CAS No.: 1250443-81-2
M. Wt: 222.63
InChI Key: MPTLYZXPSWAJOZ-UHFFFAOYSA-N
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Description

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. The compound has a molecular weight of 222.63 g/mol and is known for its diverse applications in scientific research and industry .

Scientific Research Applications

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of naphthyridine-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” and other naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry and materials science . Their diverse biological activities make them promising candidates for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-2,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3-cyanopyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carboxylate group, followed by cyclization to form the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the derivatives of the compound used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-chloro-2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLYZXPSWAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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